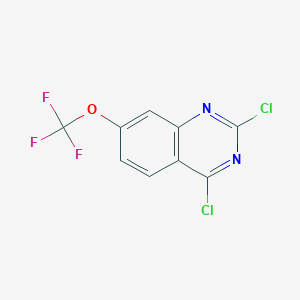

2,4-Dichloro-7-(trifluoromethoxy)quinazoline

Description

Systematic Nomenclature and CAS Registry Information

This compound represents a halogenated quinazoline derivative that has gained attention in chemical research due to its unique structural features. The compound is registered in the Chemical Abstracts Service (CAS) database with the number 1160994-83-1. This unique identifier ensures proper cataloging and referencing of the compound in scientific literature and chemical databases.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name of the compound, this compound, provides precise information about its structure. The name indicates a quinazoline core structure with two chlorine atoms at positions 2 and 4, and a trifluoromethoxy group at position 7.

For comprehensive identification purposes, additional chemical identifiers include:

| Identifier Type | Value |

|---|---|

| MDL Number | MFCD12400771 |

| Standard InChI | InChI=1S/C9H3Cl2F3N2O/c10-7-5-2-1-4(17-9(12,13)14)3-6(5)15-8(11)16-7/h1-3H |

| Standard InChI Key | JKYSFPLAGCMMOI-UHFFFAOYSA-N |

| SMILES Notation | C1=CC2=C(C=C1OC(F)(F)F)N=C(N=C2Cl)Cl |

These identifiers serve as digital representations of the molecular structure, enabling efficient searching and indexing in chemical databases and literature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C9H3Cl2F3N2O, which precisely defines its atomic composition. This formula indicates that the molecule contains 9 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom.

The molecular weight of the compound is 283.03 g/mol, calculated based on the standard atomic weights of its constituent elements. This relatively low molecular weight, combined with the presence of halogens (chlorine and fluorine), contributes to its potential applications in medicinal chemistry and material science.

A detailed elemental composition analysis reveals the following mass percentages:

| Element | Number of Atoms | Atomic Weight (g/mol) | Mass Percentage (%) |

|---|---|---|---|

| Carbon (C) | 9 | 108.09 | 38.19 |

| Hydrogen (H) | 3 | 3.03 | 1.07 |

| Chlorine (Cl) | 2 | 70.90 | 25.05 |

| Fluorine (F) | 3 | 56.97 | 20.13 |

| Nitrogen (N) | 2 | 28.01 | 9.89 |

| Oxygen (O) | 1 | 16.00 | 5.65 |

| Total | 20 | 283.03 | 100.00 |

The structural backbone of this compound consists of a quinazoline core, which is a bicyclic system formed by the fusion of a benzene ring and a pyrimidine ring. The chlorine atoms at positions 2 and 4 of the quinazoline ring enhance the compound's electrophilicity, providing potential sites for nucleophilic substitution reactions. The trifluoromethoxy group at position 7 introduces fluorine atoms that significantly alter the compound's lipophilicity and potential binding interactions.

Spectroscopic Characterization (NMR, IR, MS)

While specific spectroscopic data for this compound is limited in the available literature, its structural features allow for reasonable predictions of its spectroscopic properties based on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (1H) NMR spectroscopy would show distinct signals for the three aromatic hydrogen atoms in the compound. Based on the structure and comparison with related quinazoline derivatives, we can anticipate the following chemical shifts:

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.8-8.1 | doublet |

| H-6 | 7.2-7.4 | doublet of doublets |

| H-8 | 7.6-7.8 | doublet |

Carbon (13C) NMR would reveal signals corresponding to the nine carbon atoms in the molecule, with distinctive chemical shifts for the carbons bonded to electronegative elements (Cl, F, O, N). The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms.

Fluorine (19F) NMR would show a characteristic signal for the trifluoromethoxy group, typically appearing as a singlet around -58 to -60 ppm relative to CFCl3.

Infrared (IR) Spectroscopy:

IR spectroscopy would reveal characteristic absorption bands for the structural features of the compound:

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| C=N stretching | 1600-1650 | medium to strong |

| C-Cl stretching | 750-800 | medium |

| C-F stretching | 1100-1200 | strong |

| C-O-C stretching | 1200-1250 | medium to strong |

| Aromatic C-H stretching | 3000-3100 | weak |

| Aromatic ring vibrations | 1400-1600 | medium |

Mass Spectrometry (MS):

Mass spectrometric analysis would likely show a molecular ion peak at m/z 283, corresponding to the molecular weight of the compound. The presence of two chlorine atoms would result in a characteristic isotope pattern with peaks at m/z 283, 285, and 287 in a ratio of approximately 9:6:1, reflecting the natural abundance of 35Cl and 37Cl isotopes.

Fragmentation patterns would likely include:

- Loss of a chlorine atom [M-Cl]+ at m/z 248

- Loss of both chlorine atoms [M-2Cl]+ at m/z 213

- Loss of the trifluoromethoxy group [M-OCF3]+ at m/z 184

- Various fragmentation products of the quinazoline ring system

X-ray Crystallographic Studies and Conformational Analysis

While specific X-ray crystallographic data for this compound is not extensively reported in the available literature, structural insights can be inferred from studies of related quinazoline derivatives.

The molecular structure of quinazolines generally exhibits planarity in the fused ring system. For chlorinated quinazolines like 2,4-dichloro-7-fluoroquinazoline, crystal structure analyses have revealed that the molecule is essentially planar, with maximum deviations from planarity typically less than 0.02 Å. Given the structural similarity, this compound would likely exhibit comparable planarity in its quinazoline core.

A notable feature in the crystal packing of halogenated quinazolines is the presence of π-π stacking interactions between parallel quinazoline moieties of adjacent molecules. In 2,4-dichloro-7-fluoroquinazoline, these interactions are characterized by centroid-centroid distances of approximately 3.8476 Å. Similar stacking arrangements would be anticipated for this compound, though the bulkier trifluoromethoxy group might introduce some variations in the packing geometry.

The trifluoromethoxy group itself introduces an interesting conformational element. This group can adopt different orientations relative to the aromatic plane, potentially leading to conformational isomers. The preferred conformation would be influenced by:

- Steric interactions with neighboring atoms

- Electronic effects such as hyperconjugation involving the fluorine atoms

- Crystal packing forces in the solid state

The C-O-CF3 bond angle and the dihedral angle between the trifluoromethoxy group and the aromatic plane are critical parameters that would affect the overall molecular geometry. These parameters could potentially be modulated by intermolecular interactions in the crystal lattice, including potential C-H···F and N-H···O hydrogen bonds.

Computational Chemistry Insights (DFT Calculations, Electron Density Mapping)

Computational studies provide valuable insights into the electronic structure, reactivity, and physicochemical properties of this compound.

Density Functional Theory (DFT) Calculations:

DFT calculations at appropriate levels of theory (such as B3LYP/6-31++G**) would reveal several key electronic properties of the molecule:

Molecular Orbital Analysis : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions would highlight the electron-rich and electron-deficient regions of the molecule, respectively. The quinazoline nitrogen atoms and the chlorine substituents would likely contribute significantly to these frontier orbitals.

Electrostatic Potential Maps : These would reveal charge distribution across the molecule, with negative potential expected around the nitrogen atoms and the trifluoromethoxy oxygen, while positive potential would be concentrated around the hydrogen atoms.

Bond Order Analysis : This would quantify the strength of various bonds within the molecule, particularly the C-Cl bonds at positions 2 and 4, which are potential sites for nucleophilic substitution reactions.

Conformational Energy Profile:

Computational analysis of the rotational energy profile around the C-OCF3 bond would provide insights into the preferred orientation of the trifluoromethoxy group relative to the quinazoline plane. The energy barriers between different conformational states would influence the dynamic behavior of this substituent in solution.

Reaction Mechanism Modeling:

For synthetic chemists, computational modeling of reaction pathways involving this compound would be valuable. For instance, nucleophilic substitution reactions at the C-2 and C-4 positions could be modeled to predict reactivity patterns and regioselectivity. Thermodynamic calculations would help determine the favorable reaction pathways, similar to studies on related fluorinated heterocycles where product stereochemistry has been shown to be thermodynamically driven.

Intermolecular Interaction Analysis:

Computational studies could also shed light on potential intermolecular interactions in crystal packing arrangements. These might include:

- π-π stacking interactions between quinazoline rings

- Halogen bonding involving the chlorine atoms

- Weak hydrogen bonding interactions (C-H···F, C-H···N, C-H···O)

- Van der Waals interactions involving the trifluoromethoxy group

Understanding these interactions would provide insights into the crystal structure and physical properties of the compound, such as melting point, solubility, and crystal morphology.

Properties

IUPAC Name |

2,4-dichloro-7-(trifluoromethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2O/c10-7-5-2-1-4(17-9(12,13)14)3-6(5)15-8(11)16-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYSFPLAGCMMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697077 | |

| Record name | 2,4-Dichloro-7-(trifluoromethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160994-83-1 | |

| Record name | 2,4-Dichloro-7-(trifluoromethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4-Dichloro-7-(trifluoromethoxy)quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Quinazolines are characterized by a fused bicyclic structure containing two nitrogen atoms at positions 1 and 3. The presence of halogen and trifluoromethoxy groups in this compound enhances its chemical reactivity and potential biological activity. The compound's molecular formula is C10H5Cl2F3N2O, and it exhibits properties typical of quinazoline derivatives, including lipophilicity and structural diversity that influence its pharmacological effects.

1. Antibacterial Activity

Research indicates that quinazoline derivatives possess significant antibacterial properties. In studies involving various strains of bacteria, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|---|

| Staphylococcus aureus | 11 | 80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 12 | 70 |

The compound's activity was comparable to that of standard antibiotics like ampicillin, particularly against Candida albicans, where it exhibited a notable inhibition zone of 12 mm .

2. Antioxidant Activity

The antioxidant properties of quinazoline derivatives have also been explored. Studies employing various assays (e.g., DPPH, ABTS) showed that certain substitutions on the quinazoline scaffold enhance antioxidant activity. For instance, the presence of hydroxyl groups in specific positions significantly increases the compound's ability to scavenge free radicals.

Table 2: Antioxidant Activity Evaluation

| Compound | Assay Type | Result (TEAC Value) |

|---|---|---|

| This compound | CUPRAC | 3.46 |

| Hydroxyl-substituted derivative | DPPH | Comparable to Trolox |

These findings suggest that modifications to the quinazoline structure can lead to enhanced antioxidant capacities, making them potential candidates for therapeutic applications in oxidative stress-related conditions .

3. Antileishmanial Activity

Recent investigations into the antileishmanial properties of quinazoline derivatives highlighted their potential against Leishmania species. The compound exhibited promising results in inhibiting the growth of Leishmania donovani, with significant cytotoxicity profiles against mammalian cell lines being assessed to ensure safety .

Case Studies

In one notable study, a series of quinazoline derivatives were synthesized and evaluated for their biological activities. Among these derivatives, this compound was identified as having a broad spectrum of activity against various pathogens while maintaining low cytotoxicity levels in mammalian cells. The structure-activity relationship (SAR) analysis indicated that the trifluoromethoxy group plays a crucial role in enhancing both antibacterial and antileishmanial activities.

Scientific Research Applications

Pharmaceutical Applications

A. Anticancer Activity

The quinazoline core structure is prevalent in many kinase inhibitors, which are critical in cancer therapy. 2,4-Dichloro-7-(trifluoromethoxy)quinazoline has been studied for its potential as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is implicated in various cancers, including lung and breast cancer. Compounds that inhibit EGFR can block downstream signaling pathways that lead to tumor growth and metastasis .

B. Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit antimicrobial activity. The unique structural features of this compound may enhance its effectiveness against certain bacterial strains .

C. Anti-inflammatory Effects

Quinazolines have also been reported to possess anti-inflammatory properties. Studies suggest that derivatives of this compound could be explored for treating inflammatory diseases due to their ability to modulate inflammatory pathways .

Material Science Applications

A. Organic Electronics

The trifluoromethoxy group in this compound contributes to its electronic properties, making it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's stability and conductivity can enhance the performance of these devices.

B. Chemical Sensors

Due to its unique chemical structure, this compound can be utilized in the development of chemical sensors that detect specific analytes based on changes in conductivity or optical properties when exposed to target substances.

Biological Research Applications

A. Mechanistic Studies

The interactions of this compound with various biological targets are under investigation to understand its mechanism of action at the molecular level. These studies are crucial for determining how this compound can be optimized for therapeutic use .

B. Structure-Activity Relationship (SAR) Studies

The compound serves as a reference standard in SAR studies aimed at developing more potent analogs with enhanced biological activity. By modifying different positions on the quinazoline ring, researchers aim to identify compounds with improved efficacy against specific targets such as kinases involved in cancer progression .

Case Study 1: EGFR Inhibition

In a study evaluating the effects of various quinazoline derivatives on EGFR activity, this compound was shown to significantly inhibit EGFR phosphorylation in vitro, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that modifications of the quinazoline structure could lead to enhanced antimicrobial activity against resistant bacterial strains. Results indicated that introducing halogen groups increased the potency of the compounds tested .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Effects on Reactivity and Bioactivity

Quinazoline derivatives exhibit diverse pharmacological properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Key Observations:

Trifluoromethoxy (-OCF₃) vs. -OCF₃ may confer greater metabolic stability than -OCH₃ (methoxy) due to reduced susceptibility to oxidative degradation .

Chlorine at Position 2 vs. Position 4:

- Chlorine at position 2 (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions for further derivatization. In contrast, position 4 chlorine is less reactive but stabilizes the quinazoline core .

Fluorine vs. Trifluoromethoxy at Position 7:

- 2,4-Dichloro-7-fluoroquinazoline () shows potent VEGFR-2 inhibition, suggesting fluorine’s role in enhancing target binding. However, -OCF₃ in the target compound may offer improved pharmacokinetic properties due to increased lipophilicity .

Pharmacological Implications

- Kinase Inhibition: The target compound’s -OCF₃ group may enhance interactions with hydrophobic kinase pockets, as seen in EGFR and VEGFR-2 inhibitors .

- Solubility vs. Bioavailability: Methoxy (-OCH₃) derivatives (e.g., ) exhibit higher aqueous solubility but lower bioavailability compared to -OCF₃ analogues, which balance solubility and membrane penetration .

Preparation Methods

General Synthetic Strategies for Quinazoline Derivatives

Quinazoline derivatives are typically synthesized through cyclization reactions involving anthranilic acid derivatives or related intermediates. Established methods include:

- Niementowski's Synthesis : Heating substituted anthranilic acids with formamide to yield 3,4-dihydro-4-oxoquinazolines.

- Grimmel, Guinther, and Morgan's Method : Heating o-aminobenzoic acids with amines and phosphorus trichloride in toluene to form 2,3-disubstituted quinazolines.

- Isatoic Anhydride Route : Reacting isatoic anhydride with amines under reflux conditions to form dihydro-4-oxoquinazolines.

These foundational methods provide the quinazoline core but require adaptation to introduce dichloro and trifluoromethoxy substituents.

Specific Preparation of 2,4-Dichloroquinazoline Derivatives

A patented synthetic method for 2,4-dichloroquinazoline derivatives, which can be adapted for 2,4-dichloro-7-(trifluoromethoxy)quinazoline, involves the following key steps:

- Step 1 : In an organic solvent, triphenylphosphine oxide and a tertiary amine catalyst are combined at low temperatures (-10 to 5°C).

- Step 2 : Dropwise addition of bis(trichloromethyl)carbonate dissolved in the organic solvent.

- Step 3 : After stirring at 5 to 40°C for 10 minutes to 1 hour, o-aminobenzonitrile derivatives or related compounds are added.

- Step 4 : The mixture is heated to 80–150°C for 1–8 hours, with reaction progress monitored by TLC.

- Step 5 : Upon completion, the reaction mixture is purified to isolate the 2,4-dichloroquinazoline derivative.

Preferred conditions narrow the heating to 100–130°C for 1–4 hours for optimal yield and purity.

This method allows the introduction of various substituents, including trifluoromethoxy groups, by selecting appropriately substituted o-aminobenzonitrile precursors.

Incorporation of the Trifluoromethoxy Group at the 7-Position

The trifluoromethoxy group is typically introduced via substitution on the benzene ring precursor before cyclization or through selective halogenation and subsequent nucleophilic substitution on the quinazoline core.

- The use of 7-(trifluoromethoxy)-substituted o-aminobenzonitrile as a starting material enables direct construction of the quinazoline core bearing the trifluoromethoxy group at position 7.

- Subsequent chlorination at positions 2 and 4 on the quinazoline ring can be achieved using reagents such as phosphorus oxychloride or N-chlorosuccinimide (NCS) under controlled conditions.

Chlorination and Cyclization Steps

A common approach to achieve the dichloro substitution involves:

- Chlorination of hydroxyl or amino quinazoline intermediates with phosphorus oxychloride (POCl₃) at elevated temperatures (80–120°C) to replace hydroxyl groups with chlorine atoms at positions 2 and 4.

- Careful control of reaction time and temperature is critical to avoid over-chlorination or side reactions.

- The cyclization to form the quinazoline ring often involves heating the substituted o-aminobenzonitrile with carbonyl sources and bases, such as DBU, under CO₂ atmosphere to form quinazoline dione intermediates, which then undergo chlorination.

Example Preparation Protocol (Adapted from Patents and Literature)

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 7-(Trifluoromethoxy)-o-aminobenzonitrile | Starting material with desired substitution | Prepared or commercially sourced |

| 2 | Triphenylphosphine oxide, tertiary amine catalyst | Activation and catalysis | Temperature: -10 to 5°C |

| 3 | Bis(trichloromethyl)carbonate in organic solvent | Carbonyl source for cyclization | Dropwise addition, then stir 5–40°C |

| 4 | Heating to 100–130°C for 1–4 hours | Cyclization to quinazoline core | TLC monitoring |

| 5 | Phosphorus oxychloride (POCl₃) | Chlorination at positions 2 and 4 | Temperature: 80–120°C, time optimized |

| 6 | Purification (filtration, washing, drying) | Isolation of this compound | High purity required for applications |

Research Findings and Process Optimization

- A recent study on manufacturing highly substituted quinazoline cores highlighted the importance of controlling halogen scrambling during chlorination steps to minimize impurities such as 4,5-dichloro or dibromo derivatives.

- The use of catalytic hydrochloric acid with N-chlorosuccinimide (NCS) enabled selective chlorination with high purity (99.5% by HPLC) and reproducible yields (~39% overall yield over multiple steps) on a >500 kg scale, demonstrating scalability.

- Reaction parameters such as temperature, reagent stoichiometry, and reaction time are critical to balancing yield and purity.

- Telescoping steps (combining multiple reactions without isolation of intermediates) can streamline synthesis, reduce waste, and improve efficiency.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Starting material | 7-(Trifluoromethoxy)-o-aminobenzonitrile | Determines substitution pattern |

| Catalyst | Triphenylphosphine oxide, tertiary amine | Facilitates cyclization |

| Cyclization temperature | 100–130°C | Influences reaction rate and completion |

| Chlorination reagent | Phosphorus oxychloride or NCS + HCl | Introduces chloro groups |

| Chlorination temperature | 80–120°C | Controls selectivity and impurity formation |

| Reaction time | 1–8 hours (cyclization), 1–4 hours (chlorination) | Balances yield and side reactions |

| Purity achieved | >99% (HPLC) | Required for pharmaceutical use |

| Overall yield | ~39% over multiple steps | Reflects process efficiency |

Q & A

Basic: What are the standard synthetic routes for 2,4-Dichloro-7-(trifluoromethoxy)quinazoline, and how are intermediates purified?

Answer:

A common approach involves multi-step nucleophilic substitution and cyclization reactions. For example, halogenated intermediates can be synthesized via refluxing precursors in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization (e.g., ice-water quenching to precipitate solids) . Purification often employs column chromatography (silica gel, THF/hexane gradients) to isolate target compounds from by-products . For halogenated quinazolines, recrystallization using water-ethanol mixtures improves purity (65% yield reported in similar syntheses) . Always verify intermediate purity via TLC or HPLC before proceeding to subsequent steps.

Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

Answer:

Optimization requires systematic variation of parameters:

- Solvent selection: Polar aprotic solvents (DMSO, DMF) enhance solubility of halogenated intermediates but may require reflux durations >18 hours .

- Catalysis: Acidic conditions (e.g., glacial acetic acid) accelerate condensation reactions, as seen in benzaldehyde coupling to triazole intermediates .

- Temperature control: Lowering reaction temperatures during sensitive steps (e.g., trifluoromethoxy group introduction) minimizes decomposition.

- By-product mitigation: Use scavengers (e.g., triethylamine) to neutralize HCl by-products in substitution reactions . Document yield variations using design-of-experiment (DoE) frameworks to identify optimal conditions.

Basic: Which spectroscopic methods are recommended for characterizing this compound?

Answer:

- NMR spectroscopy: and NMR identify substitution patterns (e.g., chlorine/trifluoromethoxy group integration). NMR confirms trifluoromethoxy presence .

- Mass spectrometry (HRMS): Validates molecular ion peaks and isotopic patterns for Cl/F-containing compounds.

- HPLC-PDA: Assesses purity (>95%) and detects trace impurities using reverse-phase C18 columns .

- X-ray crystallography: Resolves crystal packing and confirms regiochemistry in ambiguous cases (supplementary data recommended) .

Advanced: How to address discrepancies in NMR data when analyzing substituted quinazoline derivatives?

Answer:

Contradictions often arise from:

- Dynamic effects: Rotamers or tautomers (e.g., keto-enol equilibria) broaden peaks. Use variable-temperature NMR to suppress exchange effects.

- Impurity interference: By-products (e.g., unreacted dichlorophenoxy precursors) may overlap signals. Repurify via preparative HPLC .

- Solvent artifacts: Deuterated solvent interactions (e.g., DMSO-d coordinating with NH groups) can shift peaks. Compare spectra in multiple solvents (CDCl, DO) .

Basic: What safety precautions are essential when handling halogenated quinazoline intermediates?

Answer:

- Ventilation: Use local exhaust hoods for reactions releasing toxic gases (e.g., HCl, Cl) .

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with corrosive intermediates .

- Waste disposal: Neutralize halogenated waste with alkaline solutions (e.g., NaOH) before disposal .

- Labeling: Clearly mark containers with hazard codes (e.g., UN 3077 for environmentally hazardous materials) .

Advanced: What strategies can be employed to design this compound derivatives for targeted biological activity?

Answer:

- Structure-activity relationship (SAR): Modify the 2,4-dichloro positions for steric tuning; replace trifluoromethoxy with bioisosteres (e.g., CF) to enhance lipophilicity .

- Pharmacophore modeling: Use docking studies to predict binding to kinases or receptors, leveraging the quinazoline core’s ATP-mimetic properties .

- In vitro screening: Test derivatives against cell lines (e.g., cancer models) with controls for cytotoxicity. Prioritize compounds showing IC <10 µM .

Basic: What are the common by-products in the synthesis of halogenated quinazolines, and how are they identified?

Answer:

- Dehalogenation products: Partial loss of Cl/F groups due to over-reduction. Detect via HRMS (m/z shifts) .

- Dimerization: Occurs under high-temperature reflux. Monitor via HPLC retention time comparisons .

- Oxidation artifacts: Quinazoline N-oxides form in oxidative conditions. Confirm using IR (N-O stretch at ~1250 cm) .

Advanced: How to resolve low reactivity in nucleophilic substitution reactions of this compound?

Answer:

- Activating agents: Use Lewis acids (e.g., AlCl) to polarize C-Cl bonds .

- Microwave-assisted synthesis: Enhances reaction rates and yields by providing uniform heating .

- Solvent-switch approach: Conduct initial substitution in DMSO, then switch to THF for subsequent steps to avoid solubility issues .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.